molecular formula C21H21Cl2FN4O2 B2551652 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride CAS No. 1185093-32-6

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride

Cat. No.: B2551652
CAS No.: 1185093-32-6
M. Wt: 451.32
InChI Key: BKEVMSNSKBPBJM-UHFFFAOYSA-N
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Description

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride is a complex organic compound notable for its unique structure combining both aromatic and heterocyclic elements. Its distinct chemical makeup lends itself to a variety of applications, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving the creation of key intermediates, such as 1-(3-chlorophenyl)-1H-imidazole and 4-(piperazin-1-yl)-2-(4-fluorophenoxy)ethanone, before their final coupling. Typical conditions might include the use of solvents like dichloromethane or ethanol, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production would likely scale up these laboratory methods, with considerations for cost-efficiency and safety. Batch or continuous flow reactors might be used to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The aromatic and piperazine moieties can undergo oxidation, typically using reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : The imidazole ring and aromatic groups can be reduced using hydrogenation over palladium catalysts.

  • Substitution: : Halogen substitutions on the aromatic rings are common, using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

Common reagents include strong bases (e.g., sodium hydride for deprotonation), transition metal catalysts (e.g., palladium), and solvents like dimethylformamide and methanol.

Major Products

  • Oxidation: : Leads to the formation of ketones or carboxylic acids.

  • Reduction: : Produces reduced aromatic rings.

  • Substitution: : Results in halogenated derivatives.

Scientific Research Applications

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride has wide-ranging applications:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis.

  • Biology: : Investigated for its interaction with biological molecules and potential use as a biochemical probe.

  • Medicine: : Explored for its pharmacological properties, including potential therapeutic uses in the treatment of central nervous system disorders.

  • Industry: : Utilized in the development of materials with specific chemical properties.

Mechanism of Action

This compound functions by interacting with specific molecular targets, potentially including neurotransmitter receptors or enzymes. Its imidazole and piperazine groups are key to its binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparing this compound with structurally similar ones highlights its unique binding properties and functional versatility. Similar compounds might include:

  • 1-(2-fluorophenyl)-1H-imidazole: : Differing in its fluorine placement and lacking the piperazine group.

  • 1-(3-chlorophenyl)-2-(4-fluorophenyl)piperazine: : Similar in its aromatic substitution but missing the imidazole ring.

These compounds, while

Properties

IUPAC Name

1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-(4-fluorophenoxy)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O2.ClH/c22-16-2-1-3-18(14-16)27-9-8-24-21(27)26-12-10-25(11-13-26)20(28)15-29-19-6-4-17(23)5-7-19;/h1-9,14H,10-13,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEVMSNSKBPBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)COC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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